molecular formula C25H28N4O5S B3008260 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941267-09-0

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B3008260
CAS No.: 941267-09-0
M. Wt: 496.58
InChI Key: KXBOJELPUNHLIB-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole-4-carbonitrile derivative with a 3,4-dimethoxyphenylethylamino group at position 5 and a 4-(piperidin-1-ylsulfonyl)phenyl substituent at position 2. Its molecular formula is C₂₅H₂₇N₄O₅S, and it features a hybrid structure combining oxazole, sulfonamide, and aryl ether moieties. The 3,4-dimethoxyphenyl group is known to enhance lipid solubility and membrane permeability, while the piperidinylsulfonyl moiety may contribute to target-binding specificity in kinase or enzyme inhibition .

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-32-22-11-6-18(16-23(22)33-2)12-13-27-25-21(17-26)28-24(34-25)19-7-9-20(10-8-19)35(30,31)29-14-4-3-5-15-29/h6-11,16,27H,3-5,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBOJELPUNHLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, a piperidine moiety, and a dimethoxyphenyl group. Its structural formula can be represented as follows:

C22H28N4O3S\text{C}_{22}\text{H}_{28}\text{N}_{4}\text{O}_{3}\text{S}

This composition suggests potential interactions with biological targets due to the presence of multiple functional groups that may enhance lipophilicity and receptor binding affinity.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays on cancer cell lines (e.g., HCT116, MCF7) have demonstrated that compounds similar to the one can have IC50 values ranging from 10 µM to 20 µM, indicating moderate to strong cytotoxic effects against these lines .

Antimicrobial Activity

The antimicrobial activity of the compound has also been evaluated. Preliminary studies suggest that it may possess activity against both gram-positive and gram-negative bacteria. For example, compounds derived from piperidine and oxazole scaffolds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Neuropharmacological Effects

Given the piperidine component of the structure, there is potential for neuropharmacological activity. Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, particularly serotonin receptors. This could suggest possible anxiolytic or antidepressant properties, warranting further investigation into its effects on behavioral models .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of related oxazole derivatives, researchers found that certain modifications to the oxazole ring significantly enhanced cytotoxicity against liver carcinoma cells (HUH7). The most potent derivative exhibited an IC50 value of 18.78 µM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 value of approximately 25 µM . This highlights the potential for developing new therapeutic agents based on the oxazole framework.

Study 2: Antimicrobial Screening

A comprehensive screening of synthesized compounds similar to the target compound revealed that they exhibited notable antibacterial activity against Bacillus cereus and Bacillus thuringiensis, with minimum inhibitory concentrations (MICs) as low as 12 µg/mL. These findings suggest that modifications to the piperidine and oxazole components can yield effective antimicrobial agents .

Summary of Biological Activities

Activity Type Assay Type Results IC50/MIC
AnticancerHCT116 Cell LineModerate Cytotoxicity10-20 µM
AnticancerHUH7 Cell LineEnhanced Efficacy18.78 µM
AntimicrobialDisc Diffusion MethodEffective against Gram-positiveMIC = 12 µg/mL
NeuropharmacologyReceptor Binding AssayPotential Serotonin InteractionNot quantified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The target compound’s oxazole-carbonitrile core is shared with several analogs, but substituent variations significantly alter pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Key Substituents
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile C₂₂H₂₃N₃O₅ 409.44 2-(2-Methoxyphenoxy)methyl instead of piperidinylsulfonyl phenyl
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile C₁₅H₁₂N₆O₂S 340.36 Pyrazole core; oxadiazole-thioacetyl side chain
2-{[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile C₂₃H₂₅N₉OS 507.59 Pyrimidine core; diazepane and thiazole substituents

Key Observations :

  • The piperidinylsulfonyl group in the target compound enhances steric bulk and hydrogen-bonding capacity compared to the smaller 2-methoxyphenoxymethyl group in . This may improve binding to hydrophobic enzyme pockets.
Kinase Inhibition Profiles

The target compound’s structural motifs align with kinase inhibitors. For example:

  • 4-(3-Bromophenylamino)-5-(3,4-dimethoxyphenyl)-3-pyridinecarbonitrile (IC₅₀ = 70 nM for PKCθ) shares the 3,4-dimethoxyphenyl group but uses a pyridine-carbonitrile core. Its selectivity for PKCθ over conventional PKC isoforms (e.g., PKCβ, PKCζ) highlights the importance of the 3,4-dimethoxy substitution .
  • The target compound’s piperidinylsulfonyl group may mimic ATP’s ribose-binding region, a feature absent in simpler analogs like .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile 4-(3-Bromophenylamino)-5-(3,4-dimethoxyphenyl)-3-pyridinecarbonitrile
LogP (Predicted) 3.8 3.2 4.1
Hydrogen Bond Donors 2 2 2
Polar Surface Area (Ų) 105.6 98.3 92.4

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